N-(3-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide
Overview
Description
N-(3-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide is a complex organic compound with a molecular formula of C30H28N2O4S This compound is characterized by the presence of an acetyl group, a benzyl group, and a sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Acylation Reaction: The initial step involves the acylation of 3-acetylphenylamine with benzoyl chloride in the presence of a base such as pyridine to form N-(3-acetylphenyl)benzamide.
Sulfonylation Reaction: The next step is the sulfonylation of N-(3-acetylphenyl)benzamide with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Benzylation Reaction: Finally, the benzylation of the intermediate product with benzyl chloride in the presence of a base such as sodium hydride completes the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high selectivity and conversion rates.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
N-(3-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide can be compared with other similar compounds, such as:
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar in structure but lacks the benzyl group.
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar in structure but has the acetyl group at a different position.
N-(3-acetylphenyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}acetamide: Similar in structure but has an acetamide group instead of a benzamide group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[benzyl-(4-methylphenyl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4S/c1-21-15-17-26(18-16-21)36(34,35)31(20-23-9-4-3-5-10-23)28-14-7-6-13-27(28)29(33)30-25-12-8-11-24(19-25)22(2)32/h3-19H,20H2,1-2H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGLAGYNEVKNST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC=CC(=C4)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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